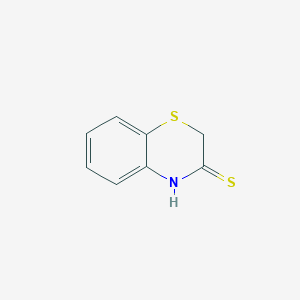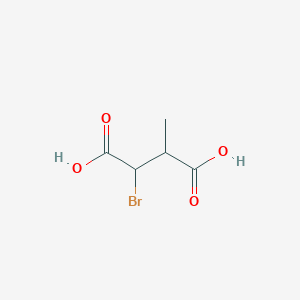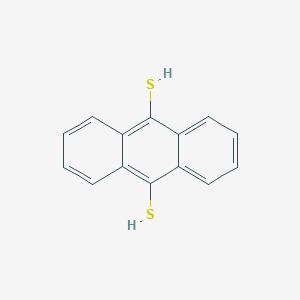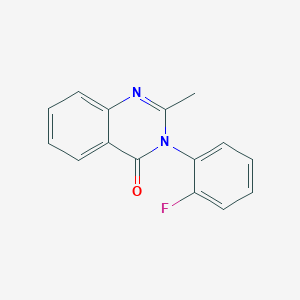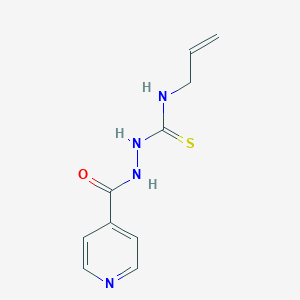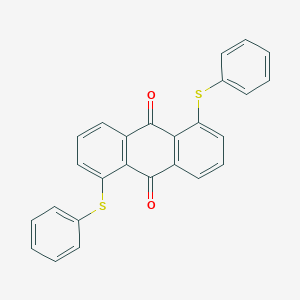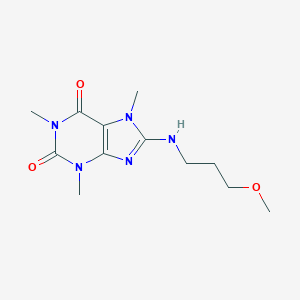
Caffeine, 8-((3-methoxypropyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine, 8-((3-methoxypropyl)amino)-, is a psychoactive substance that is commonly found in coffee, tea, and other beverages. It is a central nervous system stimulant that is widely used for its ability to increase alertness and improve cognitive function. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of caffeine.
作用机制
The mechanism of action of caffeine is complex and not fully understood. It is known to act on several different neurotransmitter systems in the brain, including adenosine, dopamine, and acetylcholine. Caffeine is believed to exert its effects by blocking the action of adenosine, which is a neurotransmitter that is involved in the regulation of sleep and wakefulness. By blocking adenosine, caffeine increases the activity of other neurotransmitter systems in the brain, leading to increased alertness and cognitive function.
生化和生理效应
Caffeine has a number of biochemical and physiological effects on the body. It is known to increase heart rate and blood pressure, as well as stimulate the release of adrenaline. Caffeine also has a diuretic effect, which can lead to increased urine production. In addition, caffeine has been shown to increase metabolic rate and fat oxidation, which has led to its use as a weight loss aid.
实验室实验的优点和局限性
Caffeine has several advantages as a tool for scientific research. It is relatively safe and easy to administer, and its effects are well-documented and consistent. Additionally, caffeine is widely available and relatively inexpensive, making it an attractive option for researchers with limited resources. However, there are also limitations to the use of caffeine in lab experiments. For example, caffeine can have different effects on different individuals, depending on factors such as age, sex, and genetic makeup. Additionally, caffeine can interact with other substances, such as medications, which can complicate the interpretation of research results.
未来方向
There are many potential future directions for research on caffeine. One area of interest is the development of new caffeine-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the study of the long-term effects of caffeine on cognitive function and brain health. Additionally, there is growing interest in the use of caffeine as a performance-enhancing drug in sports, which has led to calls for more research on the potential benefits and risks of caffeine use in athletes.
Conclusion:
Caffeine, 8-((3-methoxypropyl)amino)-, is a widely used psychoactive substance that has many scientific research applications. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there is growing interest in its potential therapeutic uses. While there are limitations to the use of caffeine in lab experiments, it remains a valuable tool for researchers studying the effects of central nervous system stimulants on cognitive function and athletic performance. As research on caffeine continues, it is likely that new and exciting applications for this versatile substance will be discovered.
合成方法
Caffeine can be synthesized in a laboratory setting through a variety of methods. One common method involves the extraction of caffeine from natural sources, such as coffee beans or tea leaves. Another method involves the chemical synthesis of caffeine from simpler precursor molecules. Regardless of the method used, the synthesis of caffeine requires a high degree of precision and expertise.
科学研究应用
Caffeine has a wide range of scientific research applications. It is commonly used as a tool in neuroscience research to study the effects of central nervous system stimulants on cognitive function. Caffeine has also been shown to have potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, caffeine is often used in sports medicine research to study the effects of caffeine on athletic performance.
属性
CAS 编号 |
95982-26-6 |
|---|---|
产品名称 |
Caffeine, 8-((3-methoxypropyl)amino)- |
分子式 |
C12H19N5O3 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O3/c1-15-8-9(14-11(15)13-6-5-7-20-4)16(2)12(19)17(3)10(8)18/h5-7H2,1-4H3,(H,13,14) |
InChI 键 |
ZZQHGKMTMAORFI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |
规范 SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |
其他 CAS 编号 |
95982-26-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




